Deoxy[5-3H]cytidine
Description
Structure
2D Structure
Properties
Molecular Formula |
C9H13N3O4 |
|---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-tritiopyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1/i1T |
InChI Key |
CKTSBUTUHBMZGZ-ULQXZJNLSA-N |
Isomeric SMILES |
[3H]C1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Deoxycytidine can be synthesized through various chemical routes. One common method involves the use of cytidine as a starting material, which is then deoxygenated at the 2’ position to form deoxycytidine. The radiolabeling with tritium can be achieved through catalytic hydrogenation in the presence of tritium gas.
Industrial Production Methods: Industrial production of deoxycytidine often involves microbial fermentation using genetically engineered strains of Escherichia coli. These strains are modified to enhance the production of deoxycytidine by deleting degradation enzymes and optimizing the biosynthetic pathway .
Chemical Reactions Analysis
Types of Reactions: Deoxycytidine undergoes various chemical reactions, including:
Phosphorylation: Deoxycytidine can be phosphorylated at the C5’ position by deoxycytidine kinase to form deoxycytidine monophosphate (dCMP).
Oxidation: Deoxycytidine can be oxidized to form 5-hydroxymethyl-2’-deoxycytidine, 5-formyl-2’-deoxycytidine, and 5-carboxyl-2’-deoxycytidine.
Substitution: Deoxycytidine can undergo substitution reactions to form various analogs, such as 5-aza-2’-deoxycytidine (decitabine).
Common Reagents and Conditions:
Phosphorylation: Deoxycytidine kinase and ATP are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or specific enzymes.
Substitution: Various halogenating agents and catalysts.
Major Products:
Phosphorylation: Deoxycytidine monophosphate (dCMP).
Oxidation: 5-hydroxymethyl-2’-deoxycytidine, 5-formyl-2’-deoxycytidine, and 5-carboxyl-2’-deoxycytidine.
Substitution: 5-aza-2’-deoxycytidine (decitabine).
Scientific Research Applications
Deoxycytidine, [5-3H] has numerous applications in scientific research:
Chemistry: Used as a tracer in studies of DNA synthesis and repair.
Biology: Helps in understanding the metabolism and function of nucleosides in cells.
Medicine: Used in the development and testing of nucleoside analog drugs for cancer treatment, such as decitabine.
Industry: Employed in the production of radiolabeled compounds for research and diagnostic purposes
Mechanism of Action
Deoxycytidine exerts its effects primarily through its incorporation into DNA. Once phosphorylated to deoxycytidine monophosphate (dCMP), it can be further phosphorylated to deoxycytidine triphosphate (dCTP) and incorporated into DNA during replication. This incorporation can interfere with DNA synthesis and repair, leading to cell cycle arrest and apoptosis in rapidly dividing cells .
Comparison with Similar Compounds
Structural and Functional Comparisons
Key Research Findings
Epigenetic Studies
- This compound labels demethylated DNA regions in FELC, whereas 5-mdC is a stable methylation marker. The transient ³H signal disappears during remethylation, unlike 5-mdC’s persistence .
Enzyme Selectivity
Data Tables
Table 1: Impact of Nucleoside Analogs on dNTP Pools
| Compound | dCTP Pool Reduction | dATP/dGTP Pool Change | DNA Synthesis Inhibition |
|---|---|---|---|
| This compound | N/A (tracer) | N/A | None |
| dFdC | 97% at 10 µM | Moderate decrease | 78–97% |
| ara-C | No effect | 2-fold increase | >94% |
Table 2: Cell Cycle-Dependent Metabolism
| Compound | G1 Phase Activity | S Phase Activity | Primary Pathway |
|---|---|---|---|
| This compound | Moderate | High | De novo (RNR) |
| [5-3H]Deoxycytidine | High | Low | Salvage (dCK) |
| [methyl-³H]Thymidine | Low | High | Salvage (TK) |
Q & A
Q. What are the standard protocols for detecting Deoxy[5-3H]cytidine incorporation into DNA?
Methodological Answer:
- Use liquid scintillation counting to quantify tritium (³H) incorporation, calibrated with known standards.
- Separate labeled DNA via isopycnic centrifugation (e.g., CsCl gradients) to distinguish newly synthesized DNA from parental strands .
- Validate purity (≥99%) and specific activity (e.g., 20–30 Ci/mmol) using vendor-provided certificates (e.g., Amersham or Cayman Chemical) .
Q. How is this compound used to study nucleotide metabolism in cell cultures?
Methodological Answer:
Q. What controls are essential for experiments using tritiated cytidine analogs?
Methodological Answer:
- Include unlabeled controls to assess background radiation.
- Use deaminase inhibitors (e.g., tetrahydrouridine) to prevent metabolic conversion of cytidine to uridine derivatives .
- Validate enzyme activity (e.g., ribonucleotide reductase) via kinetic assays to confirm pathway specificity .
Advanced Research Questions
Q. How can transient DNA demethylation be mechanistically studied using this compound?
Methodological Answer:
- Co-label DNA with 5-bromodeoxyuridine (density label) and this compound in differentiating cells (e.g., Friend erythroleukemia cells).
- Isolate "light-light" DNA strands via centrifugation and measure ³H incorporation to confirm cytosine replacement of 5-methylcytosine .
- Perform time-course analyses to correlate demethylation with de novo methylation phases .
Q. How do substrate cycles influence this compound metabolism in enzyme-deficient cell lines?
Methodological Answer:
Q. What experimental strategies resolve contradictions in isotope tracing data from this compound?
Methodological Answer:
Q. How do cellular stress conditions (e.g., NaF exposure) affect this compound kinase activity?
Methodological Answer:
- Pulse-label human lymphocytes with this compound under NaF-induced stress.
- Fractionate cells into nucleotide/DNA pools and measure kinase activity via radiolabeled dCMP accumulation .
- Normalize data to total protein content and validate with Western blotting for kinase expression .
Methodological Considerations
- Purity & Specific Activity : Ensure ≥99% chemical purity and validate specific activity (Ci/mmol) to calculate labeling efficiency .
- Metabolic Quenching : Rapidly freeze cells in liquid N₂ to arrest enzymatic activity during time-course experiments .
- Data Normalization : Use dCTP/dTTP pool sizes or housekeeping genes (e.g., GAPDH) for quantitative comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
